8-Bromo-2-chloroquinoline
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromo-2-chloroquinoline and related compounds typically involves halogenation reactions where bromine and chlorine atoms are introduced into the quinoline ring. One method describes the aromatic chlorination and iodination of 8-methylquinoline, suggesting a pathway that could be adapted for the synthesis of 8-Bromo-2-chloroquinoline by appropriate substitution and bromination reactions (Tochilkin et al., 1983). Another relevant study involves the synthesis of 6-bromo-8-chlorosulfonylquinazoline, indicating the feasibility of introducing both bromo and chloro groups into heterocyclic compounds (Kuryazov et al., 2010).
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloroquinoline can be studied through spectroscopic methods such as X-ray crystallography. A similar analysis was conducted on 7-Bromoquinolin-8-ol, where the structure was established to show the bromination occurred at the 7-position, providing insights into how halogen atoms influence the quinoline structure (Collis et al., 2003).
Chemical Reactions and Properties
Quinoline derivatives, including 8-Bromo-2-chloroquinoline, participate in various chemical reactions, such as nucleophilic substitutions, due to the presence of halogen atoms that can be reactive sites for further chemical modifications. The study on quinazolines, for instance, discusses the synthesis and interaction of 6-bromo-8-chlorosulfonylquinazoline with nucleophilic reagents, highlighting the reactivity of such compounds (Kuryazov et al., 2010).
Scientific Research Applications
Antifungal and Antimicrobial Properties :
- 8-Bromo-2-chloroquinoline derivatives have shown significant antifungal activity against various fungi, including Aspergillus niger and Trichophyton mentagrophytes. These compounds have been found to be more effective when chlorine is in the 3 position compared to their bromine analogues (Gershon, Clarke, & Gershon, 1996).
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, including those with 2-chloroquinoline groups, have shown potent antimicrobial activity, suggesting potential as antimicrobial agents (Ansari & Khan, 2017).
Antiviral Activity :
- Certain 8-bromoquinoline analogues, like Clioquinol and its derivatives, have been identified as potent inhibitors of SARS-CoV-2 infection. They inhibit the binding of the virus's spike protein to human ACE2, indicating potential as therapeutic agents for COVID-19 (Olaleye et al., 2021).
Synthesis and Chemical Applications :
- 8-Bromoquinoline derivatives are important intermediates in the synthesis of various chemical compounds. Their reactivity has been explored in different chemical reactions, providing insights into the synthesis of complex molecules (Håheim et al., 2019).
- The synthesis and characterization of compounds like 3-benzyl-6-bromo-2-chloroquinoline, utilized in the formation of aryl quinoline compounds, demonstrate the versatility of 8-bromoquinolines in synthetic chemistry (Zhou et al., 2022).
Photochemistry and Photophysics :
- 8-Bromo-7-hydroxyquinoline (a related compound) has been explored as a photoremovable protecting group, showing potential in the study of cell physiology and biological functions. Its efficient photolysis and low fluorescence make it a promising candidate for use in biological research (Zhu et al., 2006).
Safety And Hazards
8-Bromo-2-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
8-bromo-2-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUGMMMZOMZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449740 | |
Record name | 8-bromo-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloroquinoline | |
CAS RN |
163485-86-7 | |
Record name | 8-bromo-2-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-2-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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